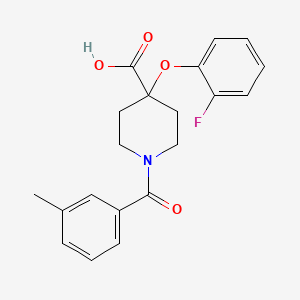
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid, also known as FMP4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP4 is a piperidine derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
作用机制
The mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain cellular pathways. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to reduce the levels of COX-2 and prostaglandin E2 (PGE2), which are involved in inflammation and pain. In addition, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been found to induce apoptosis in cancer cells, leading to cell death.
实验室实验的优点和局限性
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has some limitations as well. It is a relatively new compound, and its full potential has not been explored yet. In addition, the mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid research. One potential direction is to explore its therapeutic potential in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in detail, which could lead to the development of more potent and selective compounds. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid could be used as a tool compound to study the role of NF-κB and COX-2 in various cellular pathways. Overall, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has the potential to be a valuable compound for scientific research, and further studies are needed to explore its full potential.
合成方法
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid can be synthesized using a specific method that involves the reaction of 2-fluorophenol, 3-methylbenzoyl chloride, and piperidine-4-carboxylic acid in the presence of a base and a solvent. The reaction results in the formation of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid, which can be purified using various chromatographic techniques. The synthesis of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
科学研究应用
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-14-5-4-6-15(13-14)18(23)22-11-9-20(10-12-22,19(24)25)26-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWWHZYCODKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5483265.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)
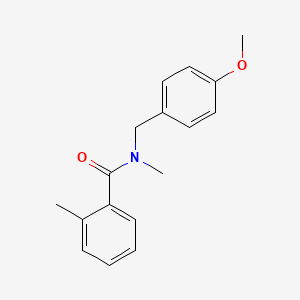
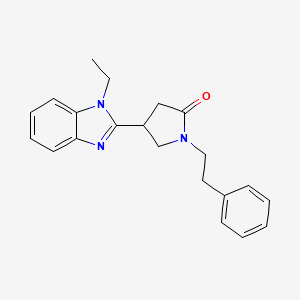
![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
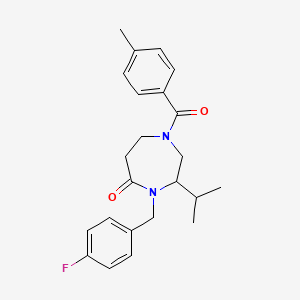
![8-fluoro-2-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5483301.png)
![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)
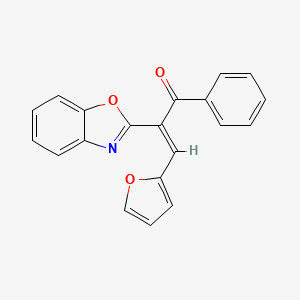
![2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5483342.png)
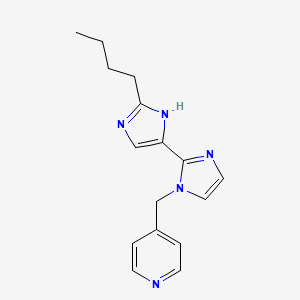
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)